molecular formula C24H35B B1376346 1,3,5-Tricyclohexylbromobenzene CAS No. 97443-80-6

1,3,5-Tricyclohexylbromobenzene

Cat. No. B1376346
CAS RN: 97443-80-6
M. Wt: 403.4 g/mol
InChI Key: WAMFJXQPJPAGHX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,3,5-Tricyclohexylbromobenzene involves several stages. The first stage involves the reaction of (2-bromobenzene-1,3,5-triyl)tricyclohexane with magnesium and ethylene dibromide in tetrahydrofuran under an inert atmosphere and reflux conditions for 12 hours . The second stage involves the reaction of the resulting product with bis(triphenylphosphine)nickel(II) chloride in tetrahydrofuran under an inert atmosphere and reflux conditions for 24 hours . The final stage involves the reaction with hydrogen chloride in 1,3-dioxane at 80℃ for 6 hours .


Molecular Structure Analysis

The molecular formula of 1,3,5-Tricyclohexylbromobenzene is C24H35Br . It has a molecular weight of 403.44 . The structure includes a benzene ring with three cyclohexyl groups attached to it .


Chemical Reactions Analysis

The atmospheric reaction of 1,3,5-trimethylbenzene (a similar compound) with the OH radical has been studied. The product channels of formation of the 1,3,5-trimethylbenzene trioxide (ROOOH), OH-adducts and Criegee intermediate (CI) have been identified . The results showed that OH addition reactions including the formation of ROOOH and OH-adducts are the main pathways, whereas Criegee intermediate formation is of minor importance .


Physical And Chemical Properties Analysis

1,3,5-Tricyclohexylbromobenzene has a number of physical and chemical properties. It has a high molecular weight of 403.44 . It is poorly soluble, with a solubility of 0.0000135 mg/ml . It has a high lipophilicity, with a Log Po/w of 7.72 . It is stored sealed in dry conditions at 2-8°C .

Scientific Research Applications

1. Controllable Synthesis of Graphene

  • Application Summary : 1,3,5-triethynylbenzene (TEB) is used as a carbon precursor for graphene synthesis on Rh (111). This method can produce graphene at relatively low temperatures compared to existing synthesis methods using gaseous precursors .
  • Methods of Application : Room-temperature adsorption followed by a temperature-programmed annealing or direct annealing to target growth temperature under ultrahigh vacuum conditions .
  • Results : Graphene synthesized via this method usually possesses fewer domain boundaries and defects than other methods, probably due to sufficient diffusion and rearrangement of carbon precursors .

2. Photoluminescent Chemo-Sensor Platform

  • Application Summary : 1,3,5-triphenylbenzene (1,3,5-TPB) is used as a fluorescence signalling unit in chemo-sensors for species of environmental and biological significance .
  • Methods of Application : Starting from the 1,3,5-TPB platform, supramolecular, discrete, triphenylbenzene-carbazole, covalent-organic framework, covalent-organic polymer and conjugated polymer based sensors have been developed .
  • Results : These sensors have been used for the selective detection of polynitroaromatic compounds, trinitrotoluene (TNT), dinitrotoluene (DNT) and picric acid (PA) .

Safety And Hazards

The safety information for 1,3,5-Tricyclohexylbromobenzene indicates that it has several hazard statements: H302-H315-H319-H335 . This suggests that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-bromo-1,3,5-tricyclohexylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35Br/c25-24-22(19-12-6-2-7-13-19)16-21(18-10-4-1-5-11-18)17-23(24)20-14-8-3-9-15-20/h16-20H,1-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAMFJXQPJPAGHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC(=C(C(=C2)C3CCCCC3)Br)C4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20736319
Record name 2-bromo-1,3,5-tricyclohexylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20736319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-Tricyclohexylbromobenzene

CAS RN

97443-80-6
Record name 2-bromo-1,3,5-tricyclohexylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20736319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 500-mL three-neck flask was charged with 15.7 g of N-bromosuccinimide and 100 g of acetonitrile. Under ice cooling, a dilute solution of 28.4 g of 1,3,5-tricyclohexylbenzene (prepared by known reaction) in 60 g of methylene chloride was added dropwise over 30 minutes. The solution was warmed to room temperature and aged for 12 hours. The resulting crystal precipitate was filtered, washed with acetonitrile and water, and dried, obtaining the target compound, 2-bromo-1,3,5-tricyclohexylbenzene as white crystal. Amount 28.4 g, yield 81%.
Quantity
15.7 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
28.4 g
Type
reactant
Reaction Step Two
Quantity
60 g
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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